(6-(Ethylamino)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Ethylamino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethylamino group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylamino)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
(6-(Ethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The ethylamino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions involving the ethylamino group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
(6-(Ethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-(Ethylamino)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
(6-(Ethylamino)pyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:
3-Pyridinylboronic Acid: Lacks the ethylamino group, making it less versatile in certain reactions.
4-Pyridinylboronic Acid: Has the boronic acid group at a different position on the pyridine ring, affecting its reactivity.
6-(N-Boc-methylamino)pyridine-3-boronic Acid Pinacol Ester: Contains a Boc-protected amino group, which can be deprotected under specific conditions.
The unique combination of the ethylamino group and the boronic acid group in this compound provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C7H11BN2O2 |
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Molecular Weight |
165.99 g/mol |
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-2-9-7-4-3-6(5-10-7)8(11)12/h3-5,11-12H,2H2,1H3,(H,9,10) |
InChI Key |
WTGGJARSZGMIDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)NCC)(O)O |
Origin of Product |
United States |
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